molecular formula C16H16ClN3O3S B248363 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone

Cat. No. B248363
M. Wt: 365.8 g/mol
InChI Key: TUPJAZCSHKXOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone, also known as CBP-Pyr-Met, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. For example, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. In addition, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viral particles, and reduce inflammation in animal models of inflammatory diseases. In addition, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been found to have a low toxicity profile, indicating that it may be a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has been shown to exhibit a variety of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to the use of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. In addition, more research is needed to determine the optimal dosage and administration route for [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone in different experimental settings.

Future Directions

There are several future directions for research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone. One area of interest is the development of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone-based therapeutics for the treatment of cancer, viral infections, and inflammatory diseases. In addition, more research is needed to elucidate the mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone and its potential interactions with other signaling pathways and enzymes. Finally, the development of more efficient synthesis methods for [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone may enable its wider use in scientific research.

Synthesis Methods

The synthesis of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several studies, and the purity and yield of the product have been optimized.

Scientific Research Applications

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In addition, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.

properties

Product Name

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C16H16ClN3O3S/c17-14-3-5-15(6-4-14)24(22,23)20-10-8-19(9-11-20)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2

InChI Key

TUPJAZCSHKXOED-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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